molecular formula C22H24N4O2 B14956288 [4-(2-methoxyphenyl)piperazin-1-yl](4-methyl-1-phenyl-1H-pyrazol-5-yl)methanone

[4-(2-methoxyphenyl)piperazin-1-yl](4-methyl-1-phenyl-1H-pyrazol-5-yl)methanone

Katalognummer: B14956288
Molekulargewicht: 376.5 g/mol
InChI-Schlüssel: SRBCTKNSRFUTGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-methoxyphenyl)piperazin-1-ylmethanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group and a pyrazolylmethanone moiety. Its unique structure allows it to interact with various biological targets, making it a subject of study in medicinal chemistry and pharmacology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methoxyphenyl)piperazin-1-ylmethanone typically involves multiple steps, starting with the preparation of the piperazine and pyrazole intermediates. One common method involves the reaction of 2-methoxyphenylpiperazine with 4-methyl-1-phenyl-1H-pyrazol-5-ylmethanone under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon to facilitate the coupling reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis, which allows for better control over reaction conditions and yields. Additionally, the use of automated synthesis platforms can enhance the reproducibility and efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-methoxyphenyl)piperazin-1-ylmethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions often involve specific temperatures, pressures, and solvents to optimize the yield and selectivity of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 4-(2-methoxyphenyl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with various biological targets, including enzymes and receptors. Its ability to modulate these targets makes it a candidate for the development of new therapeutic agents .

Medicine

In medicine, 4-(2-methoxyphenyl)piperazin-1-ylmethanone is investigated for its potential therapeutic effects. It has shown promise in preclinical studies for the treatment of conditions such as inflammation, pain, and neurological disorders .

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in areas such as catalysis and material science .

Wirkmechanismus

The mechanism of action of 4-(2-methoxyphenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 4-(2-methoxyphenyl)piperazin-1-ylmethanone apart from these similar compounds is its unique combination of functional groups, which allows for distinct interactions with biological targets. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Eigenschaften

Molekularformel

C22H24N4O2

Molekulargewicht

376.5 g/mol

IUPAC-Name

[4-(2-methoxyphenyl)piperazin-1-yl]-(4-methyl-2-phenylpyrazol-3-yl)methanone

InChI

InChI=1S/C22H24N4O2/c1-17-16-23-26(18-8-4-3-5-9-18)21(17)22(27)25-14-12-24(13-15-25)19-10-6-7-11-20(19)28-2/h3-11,16H,12-15H2,1-2H3

InChI-Schlüssel

SRBCTKNSRFUTGX-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N(N=C1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.